N-(4-Fluorophenyl)-N-methoxythiourea

Description

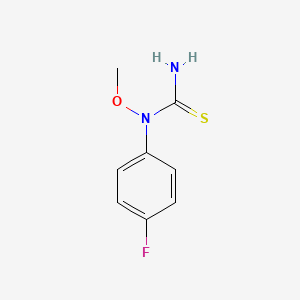

N-(4-Fluorophenyl)-N-methoxythiourea is a thiourea derivative characterized by a fluorophenyl group at the N-position and a methoxy substituent on the adjacent nitrogen. Thioureas are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or intermediates in organic synthesis. The fluorine atom and methoxy group in this compound likely influence electronic effects (e.g., electron-withdrawing vs. donating), solubility, and biological interactions .

Properties

CAS No. |

643042-50-6 |

|---|---|

Molecular Formula |

C8H9FN2OS |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-1-methoxythiourea |

InChI |

InChI=1S/C8H9FN2OS/c1-12-11(8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) |

InChI Key |

AXEPHMKTBIWMFP-UHFFFAOYSA-N |

Canonical SMILES |

CON(C1=CC=C(C=C1)F)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-methoxythiourea typically involves the reaction of 4-fluoroaniline with methoxyisothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-fluoroaniline in ethanol.

- Add methoxyisothiocyanate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-methoxythiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorophenyl)-N-methoxythiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methoxythiourea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity to certain proteins, making it a potent inhibitor. Pathways involved may include the inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

- Configuration : Thiourea derivatives like N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea () adopt syn–anti configurations around the thiourea core. The methoxy and fluorophenyl groups in the target compound likely enforce similar conformational preferences, affecting intermolecular interactions .

- Spectroscopic Data : While direct data on the target compound is absent, analogs such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () show fluorescence behavior influenced by substituents. The methoxy group in the target compound may similarly enhance fluorescence intensity under specific pH and temperature conditions .

Comparative Data Table

| Compound Name | Substituents | Key Properties/Activities | Structural Features |

|---|---|---|---|

| N-(4-Fluorophenyl)-N-methoxythiourea | 4-Fluorophenyl, Methoxy | Likely moderate lipophilicity, syn–anti conformation | Fluorine (electron-withdrawing), Methoxy (electron-donating) |

| N-(4-Chlorophenyl)-2-methoxybenzamide | 4-Chlorophenyl, Methoxy | Fluorescence at pH 5, λex 340 nm | Chlorine enhances stability |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | Benzoyl, 4-Hydroxyphenyl | Hydrogen-bonding capacity, IC50 ~5 μM | Hydroxyl stabilizes conformation |

| N-(4-Methoxyphenyl)-N'-[3-(tetrafluoroethoxy)phenyl]thiourea | 4-Methoxyphenyl, Tetrafluoroethoxy | High lipophilicity, medicinal applications | Fluorinated ether enhances bioavailability |

Key Research Findings

Methoxy Group Impact : Methoxy substituents enhance fluorescence in benzamide analogs () and may similarly affect the target compound’s spectroscopic properties .

Conformational Stability : Syn–anti configurations in thioureas are common, with substituents like methoxy and fluorophenyl influencing molecular packing and reactivity .

Biological Activity

N-(4-Fluorophenyl)-N-methoxythiourea is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₀FN₃OS

- Molecular Weight : 215.25 g/mol

The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at concentrations comparable to standard antibiotics.

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that this compound could be a viable candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. It has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent.

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 12.3 |

| PC-3 | 8.7 |

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation, such as thymidylate synthase, which is critical for DNA synthesis in cancer cells.

Study 1: Anticancer Efficacy

In a study assessing the effects of this compound on various cancer cell lines, significant growth inhibition was observed across multiple types of cancer cells. The study utilized a panel of assays to evaluate cell viability and proliferation.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated effective inhibition at therapeutic concentrations, suggesting potential clinical applications in treating bacterial infections.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The fluorine substituent enhances binding affinity to enzymes and receptors involved in critical biological pathways, leading to the observed antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.